Covalent Irreversible Binding Mechanism Distinguishes CC-90003 from Reversible ERK1/2 Inhibitors
CC-90003 acts as a covalent irreversible inhibitor of ERK1/2, forming a stable bond with cysteine residues in the kinase active site. This mechanism confers prolonged target suppression even after drug washout, in contrast to reversible ATP-competitive ERK1/2 inhibitors such as LY3214996 (temuterkib) and ravoxertinib (GDC-0994) [1]. The covalent binding mode is a distinguishing feature that may translate to differential pharmacodynamic durability in experimental systems. Direct quantitative comparison of target occupancy duration under washout conditions between CC-90003 and reversible comparators is not available in the public domain; this differentiation is based on class-level mechanistic inference [2].
| Evidence Dimension | Binding mechanism |
|---|---|
| Target Compound Data | Covalent irreversible binding to ERK1/2 active site cysteine residues |
| Comparator Or Baseline | LY3214996 (temuterkib): reversible ATP-competitive; Ravoxertinib (GDC-0994): reversible ATP-competitive |
| Quantified Difference | Qualitative mechanistic distinction only; no comparative washout duration data available |
| Conditions | Biochemical characterization (class-level mechanistic classification) |
Why This Matters
For target engagement studies requiring sustained ERK pathway suppression independent of continuous drug exposure, the covalent irreversible binding mechanism differentiates CC-90003 from reversible ERK1/2 inhibitors and justifies compound-specific selection.
- [1] Bhagwat SV, McMillen WT, Cai S, Zhao B, Whitesell M, Kindler L, et al. Discovery of LY3214996, a selective and novel ERK1/2 inhibitor with potent antitumor activities in cancer models with MAPK pathway alterations [abstract]. Cancer Res. 2017;77(13 Suppl):Abstract nr 4973. View Source
- [2] Aronchik I, Dai Y, Labenski M, Barnes C, Jones T, Qiao L, et al. Efficacy of a covalent ERK1/2 inhibitor, CC-90003, in KRAS-mutant cancer models reveals novel mechanisms of response and resistance. Mol Cancer Res. 2019;17(2):642-654. View Source
